1-Methyl-1-azaspiro[4.4]nonan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h8,11H,2-7H2,1H3 |
InChI Key |
VECFOENRHVJECN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12CCCC2)O |
Origin of Product |
United States |
**synthetic Strategies and Methodological Innovations for 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol and Analogues**
Retrosynthetic Dissection of the 1-Azaspiro[4.4]nonane Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com
The construction of the spirocyclic 1-azaspiro[4.4]nonane core involves the formation of a quaternary carbon center, which is a significant synthetic challenge. Key retrosynthetic disconnections often focus on the bonds connected to this spirocyclic center. Common strategies involve breaking one of the carbon-carbon bonds of the cyclopentane (B165970) ring or the pyrrolidine (B122466) ring adjacent to the spirocenter. Another approach is to disconnect one of the carbon-nitrogen bonds of the pyrrolidine ring. These disconnections lead to acyclic or less complex cyclic precursors that can be cyclized in the forward synthesis.
A prevalent retrosynthetic strategy involves the disconnection of the C-N bond and a C-C bond of the five-membered ring, leading to a linear precursor. For instance, a domino radical bicyclization approach starts from an O-benzyl oxime ether containing an alkenyl moiety. acs.org The forward synthesis then involves a radical cyclization to form the two rings in a single step. acs.orgnih.gov
The stereochemistry of the 1-azaspiro[4.4]nonane scaffold is crucial for its biological activity. Therefore, stereochemical control is a critical aspect of its synthesis. When multiple stereocenters are present, as in many natural product targets, the retrosynthetic analysis must consider how to establish the correct relative and absolute stereochemistry.
For example, in the enantioselective synthesis of a key intermediate for (-)-cephalotaxine, a Curtius rearrangement was employed to install a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity. clockss.org The stereochemistry of the final product is often influenced by the stereochemistry of the starting materials and the facial selectivity of the cyclization reactions. In some cases, diastereomeric mixtures are formed, which may require separation. acs.org The use of chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis.
Development of Novel Synthetic Pathways to the 1-Azaspiro[4.4]nonan-4-ol Core
The quest for more efficient and versatile methods to construct the 1-azaspiro[4.4]nonane ring system has led to the development of several innovative synthetic pathways.
Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds. Various types of intramolecular cyclizations have been applied to the synthesis of the 1-azaspiro[4.4]nonane core.
Radical Cyclization: Domino radical bicyclization has been successfully used to construct the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This approach involves the generation of a radical intermediate that undergoes a cascade of cyclization reactions to form the spirocyclic system in a single step. acs.orgnih.gov For instance, starting from O-benzyl oxime ethers with an alkenyl group, treatment with a radical initiator like AIBN or triethylborane (B153662) can trigger a 5-exo-trig cyclization onto the imino group, followed by another intramolecular cyclization of the resulting alkoxyaminyl radical onto the double bond. acs.org
Ionic Cyclization: Ionic cyclization reactions, such as those involving carbocation or carbanion intermediates, have also been employed. An example is the tandem intramolecular hydroamination/semipinacol rearrangement, which allows for the one-step construction of the spirocycle. acs.org Another approach involves a nitroso-ene cyclization to rapidly build the 1-azaspiro[4.4]nonane motif. researchgate.net
1,3-Dipolar Cycloaddition: A notable intramolecular 1,3-dipolar cycloaddition strategy has been developed for the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.orgnih.govnih.govresearchgate.net This method involves the reaction of a nitrone with a tethered alkene. beilstein-journals.orgnih.govbeilstein-archives.org The resulting cycloadduct, an isoxazolidine, can then be reductively cleaved to yield the desired 1-azaspiro[4.4]nonane derivative. beilstein-journals.orgnih.gov
Table 1: Examples of Intramolecular Cyclization Reactions for 1-Azaspiro[4.4]nonane Synthesis
| Reaction Type | Starting Material | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Domino Radical Bicyclization | O-benzyl oxime ether with alkenyl moiety | AIBN, Bu₃SnH | 1-azaspiro[4.4]nonane derivative | 11-67 | acs.orgnih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | 2-(pent-4-enyl)nitrone | Heat | Hexahydro-1H-cyclopenta[c]isoxazole | ~100 | beilstein-archives.org |
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of a variety of cyclic and macrocyclic compounds, including nitrogen heterocycles. drughunter.comwikipedia.orgorgsyn.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org The versatility and functional group tolerance of modern RCM catalysts make this a valuable tool for constructing the pyrrolidine ring of the 1-azaspiro[4.4]nonane system from a suitable diene precursor. organic-chemistry.org
While specific examples of RCM for the direct synthesis of 1-methyl-1-azaspiro[4.4]nonan-4-ol are not prevalent in the provided search results, the general applicability of RCM to the formation of 5-membered nitrogen heterocycles is well-established. organic-chemistry.org The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of this transformation. orgsyn.org This suggests that a diene precursor containing the pre-formed cyclopentanol (B49286) moiety could be a viable substrate for an RCM reaction to construct the spirocyclic core.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. researchgate.net Similarly, cascade reactions, involving a sequence of intramolecular transformations, can rapidly build molecular complexity from simple precursors.
One example of a multicomponent approach leading to spirocyclic systems is the tin powder-promoted one-pot reaction of ketones, acylhydrazines, and 2-(bromomethyl)acrylate to form spirolactams. researchgate.net Another innovative method involves a three-component reaction of 1,2-diaza-1,3-dienes, α-aminoacetals, and isocyanates to generate intermediates that can undergo intramolecular cyclization to form heterocyclic scaffolds. researchgate.net
Phosphine-catalyzed [3+2]-cycloadditions of allenes with electron-deficient alkenes have also been utilized to synthesize 2-azaspiro[4.4]nonan-1-ones. osti.gov While not directly forming the 1-azaspiro[4.4]nonane skeleton, these methods highlight the power of cascade and multicomponent strategies in constructing related spirocyclic systems, which could potentially be adapted for the synthesis of the target compound.
Stereoselective Synthesis of Enantiopure this compound
Achieving enantiopurity is critical for pharmacological applications, as different enantiomers of a chiral drug can exhibit vastly different biological activities. The synthesis of enantiopure this compound can be approached through several strategic platforms, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules. frontiersin.org While specific catalytic asymmetric syntheses targeting this compound are not extensively documented, established catalytic systems for related transformations provide a clear blueprint for potential synthetic routes. Key strategies would likely involve the asymmetric reduction of a prochiral ketone precursor, 1-Methyl-1-azaspiro[4.4]nonan-4-one, or the catalytic construction of the chiral spirocyclic framework itself.
Modern asymmetric catalysis offers a diverse toolkit for such transformations:
Transition-Metal Catalysis : Chiral transition-metal complexes are highly effective for various asymmetric reactions. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have proven efficient in the asymmetric hydrogenation of enamides. researchgate.net A similar strategy could be envisioned for the enantioselective reduction of an enamine precursor to establish the stereocenter.
Organocatalysis : Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, have emerged as a mainstay in asymmetric synthesis. frontiersin.orgnih.gov A chiral phosphoric acid could potentially catalyze the intramolecular cyclization of a suitable linear precursor, inducing chirality. nih.gov Furthermore, the asymmetric reduction of a ketone precursor could be achieved using an oxazaborolidine catalyst, a method successfully employed for the stereoselective reduction of a related spiro nih.govnih.govnonane-1,6-dione. researchgate.net
Biocatalysis : Enzymes and whole-cell systems offer high enantioselectivity under mild conditions. A notable example in a related system is the kinetic resolution of a spiro nih.govnih.govnonane-based ketone precursor via bioreduction with baker's yeast, demonstrating the potential of biocatalysis in generating enantiopure spirocyclic intermediates. researchgate.net
| Catalytic Approach | Description | Potential Application | Reference |
| Organocatalysis | Use of small, chiral organic molecules (e.g., chiral phosphoric acids, oxazaborolidines) to induce enantioselectivity. | Asymmetric reduction of 1-Methyl-1-azaspiro[4.4]nonan-4-one or asymmetric cyclization of a linear precursor. | frontiersin.orgresearchgate.netnih.gov |
| Transition-Metal Catalysis | Employment of chiral metal-ligand complexes (e.g., Rhodium-phosphine) to catalyze stereoselective reactions. | Asymmetric hydrogenation of a ketone or enamine precursor to form the chiral alcohol or amine center. | researchgate.net |
| Biocatalysis | Use of enzymes or whole-cell systems (e.g., baker's yeast) for highly selective transformations. | Enantioselective reduction of the ketone precursor or kinetic resolution of the racemic alcohol. | researchgate.net |
An alternative to catalyst-controlled asymmetry is the use of chiral auxiliaries. In this approach, an enantiopure chiral fragment is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, guiding a diastereoselective cyclization or the reduction of a ketone. The resulting diastereomers could then be separated, followed by the cleavage of the auxiliary to yield the enantiopure target molecule. Although a well-established strategy, specific applications of this method for the title compound require further investigation.
When an enantioselective synthesis is not feasible, a racemic mixture of this compound can be prepared and subsequently separated into its constituent enantiomers through resolution.
Classical Resolution : This method involves the reaction of the racemic amine or alcohol with an enantiopure resolving agent, typically a chiral acid (like tartaric acid or mandelic acid) or a chiral base. This reaction forms a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization. Following separation, the resolving agent is removed to liberate the individual, enantiopure forms of the spiro-compound.
Kinetic Resolution : In a kinetic resolution, one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically-enriched substrate from the product. An enzymatic acylation of the hydroxyl group or an oxidation catalyzed by a chiral complex could be employed for this purpose. This principle has been successfully applied in the synthesis of other chiral spiro compounds. researchgate.net
Functionalization and Chemical Modifications of the Hydroxyl and Amine Moieties
The hydroxyl and tertiary amine groups of this compound are key handles for chemical modification, allowing for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
The secondary alcohol functionality can be readily transformed into a variety of other functional groups. Studies on related 1-azaspiro[4.4]nonane systems have demonstrated the feasibility of these modifications. nih.govnih.gov
Esterification : The hydroxyl group can be converted to an ester via reaction with an acyl chloride, anhydride (B1165640), or carboxylic acid (under conditions such as Fischer esterification or Steglich esterification). A key related transformation is the reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), to form sulfonate esters (mesylates). nih.govnih.govmdpi.com These mesylates are excellent leaving groups for subsequent nucleophilic substitution reactions. The formation of benzoate (B1203000) esters has also been documented in analogous systems. mdpi.com
Etherification : Formation of an ether can be achieved, for example, through a Williamson ether synthesis by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide. The synthesis of benzyloxy (OBn) derivatives of related azaspirocycles has been reported, indicating the viability of this pathway. researchgate.net
Oxidation to Ketone : The secondary alcohol can be oxidized to the corresponding ketone, 1-Methyl-1-azaspiro[4.4]nonan-4-one, using a wide range of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. This ketone is a valuable intermediate for further synthetic elaborations.
The tertiary amine nitrogen atom is also a site for diverse chemical reactions, primarily involving its nucleophilic and basic character.
Quaternization : As a tertiary amine, the nitrogen atom can react with alkylating agents to form a quaternary ammonium (B1175870) salt. For instance, reaction with methyl iodide (MeI) would yield 1,1-Dimethyl-1-azaspiro[4.4]nonan-4-ol iodide. nih.govnih.gov Such quaternization reactions are well-documented for related azaspirocyclic structures. nih.govgreatcellsolarmaterials.com
N-demethylation : The removal of the N-methyl group to yield the secondary amine, 1-azaspiro[4.4]nonan-4-ol, is a crucial transformation for enabling further N-functionalization. Standard N-demethylation protocols include the reaction with chloroformates like ethyl chloroformate or trichloroethyl chloroformate, followed by a hydrolysis or reduction step. Another classical method is the von Braun reaction using cyanogen (B1215507) bromide (CNBr).
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Hydroxyl Derivatization | |||
| Esterification (Sulfonate) | Methanesulfonyl Chloride (MsCl), Triethylamine (NEt3) | Mesylate | nih.govnih.gov |
| Esterification (Carboxylate) | Benzoyl Chloride or Benzhydrazide/MnO2 | Benzoate Ester | mdpi.com |
| Oxidation | PCC, Dess-Martin Periodinane, or Swern Oxidation | Ketone | (Standard Transformation) |
| Amine Transformation | |||
| Quaternization | Methyl Iodide (MeI) | Quaternary Ammonium Salt | nih.govnih.gov |
| N-Demethylation | Ethyl Chloroformate then Hydrolysis; or CNBr | Secondary Amine | (Standard Transformation) |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The strategic incorporation of isotopes into the this compound framework can be envisioned through several approaches, primarily focusing on the introduction of deuterium (B1214612) or carbon-13. These labels can serve as spectroscopic probes or mass tags to follow the molecule's journey through a biological system or a chemical reaction.
Deuterium Labeling:
Deuterium labeling is a common strategy to investigate reaction mechanisms, particularly to probe for kinetic isotope effects. For this compound, deuterium could be incorporated at various positions.
One plausible route involves the use of a deuterated reducing agent during the synthesis of the azaspirocyclic core. For instance, if the synthesis proceeds through the reduction of a ketone precursor to form the hydroxyl group at the C4 position, employing a reagent like sodium borodeuteride (NaBD₄) would install a deuterium atom at this position.
Another key position for labeling is the N-methyl group. This can be achieved by using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate, in the final N-methylation step of a secondary amine precursor.
Late-stage hydrogen isotope exchange (HIE) reactions represent another powerful tool. acs.org Catalyzed by transition metals like iridium or palladium, these methods can directly replace C-H bonds with C-D bonds using D₂O as the deuterium source. acs.orgmdpi.com For this compound, this could potentially lead to deuteration at various positions on the carbocyclic and heterocyclic rings. Photoredox catalysis has also emerged as a mild and selective method for the deuteration of α-amino C(sp³)–H bonds. nih.gov
Carbon-13 Labeling:
Carbon-13 labeling is instrumental for tracking the carbon skeleton of a molecule. The synthesis of ¹³C-labeled this compound would likely involve the use of a ¹³C-labeled starting material.
A key strategy would be the incorporation of a ¹³C-labeled methyl group. This can be accomplished using ¹³C-methyl iodide ([¹³C]CH₃I) for the N-methylation of the corresponding secondary amine precursor. This approach is widely used in the synthesis of ¹¹C-labeled PET tracers and can be readily adapted for stable isotopes.
Synthesizing the spirocyclic core with a ¹³C label would be more complex and would depend on the specific synthetic route employed. It would necessitate starting with a commercially available ¹³C-labeled building block that can be elaborated into the desired azaspirocycle.
Interactive Data Table: Potential Isotopically Labeled Precursors and Reagents
| Labeled Precursor/Reagent | Isotope | Potential Labeling Position in this compound | Synthetic Step |
| Sodium borodeuteride (NaBD₄) | ²H | C4-H | Reduction of a ketone precursor |
| Iodomethane-d₃ (CD₃I) | ²H | N-CH₃ | N-methylation of a secondary amine |
| Deuterium oxide (D₂O) | ²H | Various C-H positions | Late-stage hydrogen isotope exchange |
| [¹³C]Methyl iodide ([¹³C]CH₃I) | ¹³C | N-CH₃ | N-methylation of a secondary amine |
Detailed Research Findings:
While direct research on isotopically labeled this compound is not documented, studies on related alkaloids and cyclic amines provide a strong foundation. For instance, the biosynthesis of many alkaloids has been successfully investigated using ¹³C and ¹⁴C labeled precursors to trace the origin of the carbon skeleton. acs.org Similarly, deuterium labeling has been crucial in studying the mechanisms of enzymes involved in alkaloid metabolism. dntb.gov.ua
The application of these established labeling techniques to the synthesis of this compound would enable a range of mechanistic studies. For example, a ¹³C-labeled N-methyl group could be used in metabolic studies to determine if demethylation is a significant metabolic pathway. Deuterium labeling at the C4 position could help elucidate the mechanism of any subsequent oxidation or elimination reactions at this site.
**chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol**
Reactions Involving the Hydroxyl Functionality of 1-Methyl-1-azaspiro[4.4]nonan-4-olnih.gov
The secondary hydroxyl group in 1-Methyl-1-azaspiro[4.4]nonan-4-ol is a key site for chemical modification, allowing for the introduction of various functionalities through reactions such as esterification and oxidation.
Esterification: The hydroxyl group can be readily acylated to form esters. This reaction is not only a common transformation but also serves as a protective strategy to prevent unwanted side reactions at the hydroxyl position during other chemical manipulations, particularly those targeting the tertiary amine. For instance, in related azaspiro[4.4]nonane systems, the hydroxyl group can be quantitatively converted to its corresponding acetate (B1210297) ester by treatment with an excess of acetic anhydride (B1165640) in a suitable solvent like chloroform. researchgate.net This protection is crucial, for example, before oxidation of the tertiary amine to a nitroxide, as the presence of a free hydroxyl group can lead to its oxidation to a carbonyl compound. researchgate.net
A specific example of esterification on a similar scaffold is the benzoylation of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane-1-oxyl. This reaction can be achieved in high yield by reacting the alcohol with benzhydrazide in the presence of manganese dioxide. mdpi.com
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-Methyl-1-azaspiro[4.4]nonan-4-one. This transformation is often complicated by the presence of the tertiary amine, which is also susceptible to oxidation. In the case of related amino alcohols, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of an oxoammonium cation from the tertiary amine, which in turn can oxidize the proximal hydroxyl group to a carbonyl. nih.gov This intramolecular oxidation highlights the close proximity and potential for interaction between the two functional groups within the spirocyclic system.
Table 1: Reactions of the Hydroxyl Group in Azaspiro[4.4]nonanol Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification (Acetylation) | Acetic anhydride, chloroform | Acetate ester | researchgate.net |
| Esterification (Benzoylation) | Benzhydrazide, MnO2 | Benzoate (B1203000) ester | mdpi.com |
| Oxidation | m-CPBA | Ketone (via oxoammonium cation) | nih.gov |
Reactivity of the Tertiary Amine Nitrogen within the Azaspiro[4.4]nonane Systemnih.govnih.gov
The tertiary amine in this compound is a nucleophilic and basic center, rendering it reactive towards electrophiles and oxidizing agents.
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids such as m-CPBA. The resulting N-oxides are useful intermediates in their own right and can exhibit different reactivity patterns compared to the parent amine. In related systems, oxidation of the tertiary amine can proceed further to a nitroxide radical, particularly if the nitrogen is part of a hindered environment. nih.gov
Quaternization: As a tertiary amine, the nitrogen atom readily reacts with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide would yield the corresponding methiodide salt. This quaternization reaction is a common transformation for tertiary amines and is often used to introduce a positive charge into the molecule or to prepare the substrate for elimination reactions, such as the Hofmann elimination.
Ring Expansion, Contraction, and Rearrangement Reactions of the Azaspiro[4.4]nonane Scaffolduni.luchemnet.comresearchgate.net
The strained spirocyclic nature of the azaspiro[4.4]nonane skeleton makes it susceptible to various rearrangement reactions, which can lead to the formation of new ring systems.
Ring Expansion: Under certain conditions, the five-membered pyrrolidine (B122466) ring can undergo expansion to a six-membered piperidine (B6355638) ring, or the cyclopentane (B165970) ring can expand. For instance, treatment of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) in the presence of a base can lead to the formation of octahydrocyclopenta[c]azepines, which are seven-membered ring systems. mdpi.com This suggests that activation of the hydroxyl group can trigger a rearrangement and expansion of the nitrogen-containing ring. The synthesis of azepanes, which are seven-membered nitrogen-containing heterocycles, is of significant interest in medicinal chemistry. youtube.comrsc.org
Curtius Rearrangement: While not a reaction of this compound itself, the Curtius rearrangement is a key transformation used in the synthesis of the 1-azaspiro[4.4]nonane core. nih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped to form a variety of amine derivatives. bldpharm.comnih.gov In the context of azaspirocycle synthesis, a carboxylic acid precursor can be converted to an acyl azide, which then rearranges to form the spirocyclic lactam, a key intermediate for compounds like cephalotaxine. nih.gov
Table 2: Rearrangement and Ring Expansion Reactions of Azaspiro[4.4]nonane Derivatives
| Reaction Type | Key Reagents/Conditions | Resulting Scaffold | Reference |
| Ring Expansion | Methanesulfonyl chloride, base | Octahydrocyclopenta[c]azepine | mdpi.com |
| Curtius Rearrangement | Acyl azide (from carboxylic acid) | 1-Azaspiro[4.4]nonane-2,6-dione | nih.gov |
Mechanistic Investigations of Key Transformations (e.g., Kinetic Isotope Effects, Hammett Plots)nih.govresearchgate.netnih.govnih.govwikipedia.orgslideshare.net
Detailed mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the principles of kinetic isotope effects and Hammett plots can be applied to understand the potential mechanisms of its transformations.
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. This is achieved by comparing the reaction rates of a molecule and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) suggests that the C-H bond is cleaved in the rate-limiting step. For reactions involving this compound, a KIE study could, for example, differentiate between different mechanisms of oxidation or elimination. While specific KIE data for this compound is not available, the principle remains a key method for mechanistic investigation in organic chemistry.
Hammett Plots: Hammett plots are used to study the effect of substituents on the reaction rates of aromatic compounds, providing insight into the electronic nature of the transition state. Although this compound is not an aromatic compound, analogous principles can be applied to understand the electronic effects of substituents on the reactivity of the azaspiro[4.4]nonane core in related aromatic derivatives. A positive slope (ρ > 0) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative slope (ρ < 0) indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge (or loss of negative charge). For example, studying the rates of reaction of a series of para-substituted N-aryl-1-azaspiro[4.4]nonan-4-ols could provide valuable information about the mechanism of reactions involving the spirocyclic system. nih.gov
Acid-Base Properties and Protonation Equilibria of this compound
The acid-base properties of this compound are dictated by its two functional groups.
Acidity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can donate a proton to a strong base. The pKa of a typical secondary alcohol is in the range of 16-18. Therefore, under normal physiological conditions, the hydroxyl group will remain protonated.
Protonation Equilibria: In an aqueous solution, the predominant equilibrium will involve the protonation of the tertiary amine:
C₉H₁₇NO + H₂O ⇌ C₉H₁₈NO⁺ + OH⁻
The position of this equilibrium is determined by the pKb of the amine (or the pKa of its conjugate acid). At a pH below the pKa of the conjugate acid, the protonated form will be the major species in solution. Conversely, at a pH above the pKa, the neutral form will predominate. The presence of the hydroxyl group may have a minor electronic influence on the basicity of the amine due to its inductive effect.
Table 3: Predicted Acid-Base Properties of this compound
| Functional Group | Property | Predicted pKa Range | Predominant Species at pH 7.4 |
| Tertiary Amine | Basicity (pKa of conjugate acid) | 9 - 11 | Protonated (C₉H₁₈NO⁺) |
| Secondary Alcohol | Acidity | 16 - 18 | Neutral (-OH) |
**conformational Analysis and Stereochemical Characterization of 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol**
Experimental Determination of Conformational Preferences
A variety of sophisticated experimental techniques are utilized to probe the conformational behavior of molecules like 1-Methyl-1-azaspiro[4.4]nonan-4-ol in both solution and the solid state.
Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the through-space proximity of protons within a molecule, thereby providing crucial insights into its solution-state conformation. For related 1-azaspiro[4.4]nonane derivatives, NOESY-2D experiments have been successfully employed to assign the relative stereochemistry, particularly the trans or cis configuration of substituents. These studies have shown that the spatial correlations observed in NOESY spectra can definitively establish the configuration at the spirocyclic center and the relative orientation of substituents on the rings. However, specific NOE data and a detailed structural elucidation for this compound are not documented in available research.
Single-crystal X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique also reveals the arrangement of molecules within the crystal lattice, known as crystal packing. While X-ray diffraction has been used to determine the structure of derivatives within the 1-azaspiro[4.4]nonane class, a specific crystal structure for this compound has not been reported in the accessible literature. Such a study would be invaluable for unequivocally establishing its solid-state conformation and identifying key intermolecular interactions.
Computational Approaches to Conformational Landscape Exploration
In the absence of extensive experimental data, computational chemistry offers a powerful alternative for exploring the conformational landscape of molecules.
Computational methods such as molecular mechanics (MM) and quantum chemical calculations are widely used to perform conformational searches and identify low-energy structures. A systematic scan of the potential energy surface of this compound would involve rotating the key dihedral angles and calculating the corresponding energy. This process can identify all possible conformers and the transition states that connect them. While general methodologies for such scans are well-established, specific computational studies detailing the conformational space of this compound are not currently available.
Following a conformational search, the identified stable conformers of this compound would be subjected to geometry optimization and energy calculations, typically using density functional theory (DFT) or other high-level ab initio methods. These calculations would provide the relative energies of the stable conformers, allowing for the prediction of the most populated conformations at a given temperature. Furthermore, the energy barriers between these conformers can be calculated, providing theoretical insights into the dynamics of conformational exchange.
Table of Predicted Conformational Data (Hypothetical)
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (C-N-C-C) (°) |
| A | 0.00 | 75 | 35 |
| B | 0.85 | 20 | -40 |
| C | 2.10 | 5 | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the reviewed literature.
Chiroptical Properties and Assignment of Absolute Configuration (if chiral)
The chirality of this compound arises from the spirocyclic nature of its carbon skeleton and the presence of a stereocenter at the carbon atom bearing the hydroxyl group. However, without experimental data, any discussion of its specific chiroptical behavior remains speculative.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectral fingerprint that is highly sensitive to the molecule's stereochemistry. In conjunction with quantum chemical calculations, computational CD prediction has become a reliable method for assigning the absolute configuration of chiral compounds.
A typical workflow for such an investigation would involve:
Conformational Search: Identifying all low-energy conformers of both enantiomers of this compound.
Quantum Chemical Calculations: Calculating the theoretical CD spectrum for each conformer.
Spectral Averaging: Generating a Boltzmann-averaged theoretical CD spectrum for each enantiomer.
Comparison: Matching the experimental CD spectrum with the calculated spectra to determine the absolute configuration.
However, no published studies were found that have undertaken this experimental or computational analysis for this compound.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of Cotton effects, is characteristic of the chiral molecule's structure.
Similar to CD spectroscopy, ORD studies are instrumental in determining the absolute configuration of chiral molecules. The absence of any published ORD data for this compound means that this aspect of its stereochemical characterization remains unexplored.
**computational Chemistry and Theoretical Modeling of 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol**
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
A molecular orbital (MO) analysis would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. Furthermore, calculations of charge distribution, often visualized through electrostatic potential maps, would identify the electron-rich and electron-poor regions of 1-Methyl-1-azaspiro[4.4]nonan-4-ol, pinpointing likely sites for nucleophilic and electrophilic attack.
Detailed research findings and data tables for the molecular orbital analysis and charge distribution of this compound are not available in the reviewed literature.
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of the molecule's chemical bonds. This correlation is invaluable for structural elucidation. For this compound, this analysis would help to confirm the presence of key functional groups, such as the O-H and C-N bonds.
No calculated vibrational frequencies or their correlation with experimental spectra for this compound have been reported in the searched scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments
Molecular dynamics (MD) simulations provide a view of the time-dependent behavior of a molecule, tracking the motions of its atoms over time. This approach is particularly useful for understanding how a molecule behaves in a specific environment, such as in a solvent.
MD simulations can model how solvent molecules, such as water, arrange themselves around this compound. This would provide insights into the solvation process and the stability of the compound in solution. A key aspect of this analysis would be the study of hydrogen bonding interactions between the hydroxyl group and the nitrogen atom of the spiro compound and the surrounding solvent molecules. The strength, lifetime, and geometry of these hydrogen bonds are critical to its solubility and biological interactions.
Specific data from MD simulations regarding the solvation and hydrogen bonding patterns of this compound are not available.
The spirocyclic structure of this compound allows for various three-dimensional arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers for transitioning between them. This information is vital as the conformation of a molecule can significantly influence its chemical and biological activity.
There are no published studies detailing the conformational dynamics of this compound based on molecular dynamics simulations.
Prediction of Acidity/Basicity and Lipophilicity Parameters through Theoretical Models
Theoretical models can be employed to predict important physicochemical properties like the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).
The pKa value indicates the strength of an acid or base. For this compound, theoretical calculations could predict the pKa of the tertiary amine, indicating its likelihood to be protonated at a given pH. The logP value is a measure of a compound's lipophilicity or hydrophobicity, which is a critical parameter in medicinal chemistry for predicting absorption and distribution in the body.
While predictive models for these properties exist, specific theoretically calculated pKa and logP values for this compound are not documented in the scientific literature reviewed.
Ligand-Based and Structure-Based Computational Modeling of Molecular Recognition (Theoretical Focus)
Given the structural similarities of the 1-azaspiro[4.4]nonane scaffold to known biologically active agents, particularly those targeting muscarinic acetylcholine (B1216132) receptors, both ligand-based and structure-based computational modeling techniques can be hypothetically applied to elucidate the molecular recognition of this compound. nih.govnih.gov These methods are instrumental in predicting how this compound might interact with a biological target, even in the absence of empirical binding data.
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on the known pharmacophores of other spirocyclic ligands or muscarinic receptor modulators. nih.govnih.gov
A theoretical pharmacophore model for this compound, assuming it targets a muscarinic receptor, would likely include the following features:
A Positive Ionizable (PI) Feature: The tertiary amine in the azaspirocyclic core is expected to be protonated at physiological pH, creating a cationic center that can form a crucial ionic interaction with an anionic residue (e.g., aspartic acid) in the binding pocket of the receptor.
A Hydrogen Bond Acceptor (HBA) Feature: The hydroxyl group at the 4-position of the nonane (B91170) ring can act as a hydrogen bond acceptor.
A Hydrogen Bond Donor (HBD) Feature: The same hydroxyl group can also serve as a hydrogen bond donor.
Hydrophobic (HY) Features: The aliphatic cyclopentane (B165970) and pyrrolidine (B122466) rings, along with the methyl group on the nitrogen, contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with nonpolar residues in the binding site.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on the Molecule | Potential Interacting Residue (Hypothetical) |
| Positive Ionizable (PI) | Tertiary Nitrogen (protonated) | Aspartic Acid |
| Hydrogen Bond Acceptor (HBA) | Oxygen of the hydroxyl group | Tyrosine, Threonine |
| Hydrogen Bond Donor (HBD) | Hydrogen of the hydroxyl group | Aspartic Acid, Glutamic Acid |
| Hydrophobic (HY) | Cyclopentane and Pyrrolidine rings | Leucine, Valine, Phenylalanine |
This model can be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric fingerprint, potentially leading to the discovery of novel compounds with similar biological activities. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net In the absence of a known crystal structure of this compound bound to a target, we can hypothetically dock it into the binding site of a homologous receptor, such as the M2 or M3 muscarinic acetylcholine receptors, for which crystal structures are available. researchgate.net
The docking process would involve placing the this compound molecule into the active site of the receptor and evaluating various poses based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol) by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
A hypothetical docking study of this compound into a muscarinic receptor might reveal the following interactions:
The protonated tertiary amine forming a salt bridge with a conserved aspartate residue in transmembrane helix 3, a canonical interaction for muscarinic ligands.
The hydroxyl group forming hydrogen bonds with tyrosine or threonine residues in the binding pocket, contributing to binding affinity and selectivity.
The spirocyclic scaffold fitting into a hydrophobic pocket lined by aromatic and aliphatic amino acid residues.
The evaluation of different scoring functions would be crucial to increase the confidence in the predicted binding mode. Different scoring functions may prioritize different types of interactions, and a consensus approach, where multiple scoring functions agree on a particular binding pose, is often employed.
Quantum Chemical Descriptors and QSAR Analysis for Structure-Reactivity Relationships (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com While a full QSAR study requires a dataset of multiple compounds with measured activities, we can theoretically discuss the quantum chemical descriptors that would be relevant for such an analysis of this compound and its analogs.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a range of molecular descriptors that quantify various electronic and structural properties of a molecule. These descriptors can then be used as variables in a QSAR model to predict the biological activity of new compounds.
Table 2: Key Quantum Chemical Descriptors and Their Theoretical Relevance for this compound
| Descriptor | Description | Theoretical Relevance to Reactivity and Biological Activity |
| HOMO Energy (Highest Occupied Molecular Orbital) | The energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity in reactions involving electron donation. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions with a receptor. |
| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Reveals regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, and potential for electrostatic interactions with a receptor. |
| Atomic Charges (e.g., Mulliken, NBO) | The distribution of electron density among the atoms in the molecule. | Helps to identify reactive sites and understand intermolecular interactions. For instance, the charge on the nitrogen and oxygen atoms would be critical for receptor binding. |
A hypothetical QSAR model for a series of 1-azaspiro[4.4]nonane derivatives could be developed by synthesizing a library of analogs with variations in the substituent on the nitrogen and at other positions of the spirocyclic core. The biological activity of these compounds would be experimentally determined, and then a regression analysis would be performed to correlate the activity with the calculated quantum chemical descriptors. elsevierpure.com Such a model could then be used to predict the activity of yet-unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
**advanced Analytical and Spectroscopic Methodologies for 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol Characterization**
Development of Chiral Chromatographic Methods for Enantiomeric Purity Assessment (e.g., HPLC, GC, CE)
The presence of a stereocenter at the C4 position of the pyrrolidine (B122466) ring and the spiro carbon means that 1-Methyl-1-azaspiro[4.4]nonan-4-ol can exist as multiple stereoisomers. The separation and quantification of these enantiomers are critical and are typically achieved using chiral chromatography.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is often accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be screened to find the optimal separation conditions. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, would be optimized to achieve baseline resolution of the enantiomeric peaks.
Gas Chromatography (GC): Chiral GC is another viable method for enantiomeric separation, particularly if the compound is volatile or can be derivatized to increase its volatility. A capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, would be used. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.
Capillary Electrophoresis (CE): Chiral CE offers high separation efficiency and requires only a small amount of sample. For the enantiomeric resolution of a basic compound like this compound, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation.
While specific methods for this compound have not been detailed in available literature, the development of such chromatographic techniques would be a critical step in its chemical analysis.
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and for elucidating its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₇NO). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, likely fragmentation pathways would involve the loss of the hydroxyl group as water, cleavage of the pyrrolidine or cyclopentane (B165970) rings, and loss of the N-methyl group. The elucidation of these pathways provides valuable structural information.
While experimental HRMS data for this compound is not readily found, predicted collision cross-section values for the related compound 1-azaspiro[4.4]nonan-4-ol with various adducts are available and presented in the table below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.12265 | 133.6 |
| [M+Na]⁺ | 164.10459 | 139.2 |
| [M-H]⁻ | 140.10809 | 134.7 |
| [M+NH₄]⁺ | 159.14919 | 157.8 |
| [M+K]⁺ | 180.07853 | 136.7 |
| [M+H-H₂O]⁺ | 124.11263 | 128.3 |
| [M+HCOO]⁻ | 186.11357 | 151.5 |
| [M+CH₃COO]⁻ | 200.12922 | 145.7 |
This data is for the parent compound 1-azaspiro[4.4]nonan-4-ol and is predicted.
Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of a compound. It is particularly useful for studying polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR experiments would be conducted. Different polymorphs would exhibit distinct chemical shifts for the carbon and nitrogen atoms due to their different local electronic environments. Two-dimensional ssNMR experiments can provide further insight into the connectivity and spatial proximities of atoms within the crystal lattice.
Although no specific ssNMR studies on this compound have been reported, this technique would be essential for identifying and characterizing different polymorphic forms, which can have significant impacts on the physical properties of the compound.
Advanced X-ray Diffraction Techniques for Disorder and Twinning Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. For this compound, SC-XRD would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers if a suitable crystal is obtained.
In some cases, crystalline materials can exhibit disorder, where molecules or parts of molecules occupy multiple positions within the crystal lattice, or twinning, where two or more crystal lattices are intergrown in a symmetrical manner. Advanced X-ray diffraction techniques and sophisticated data refinement models are required to accurately analyze such complex structures. For instance, a study on a derivative, 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, utilized single-crystal X-ray analysis to determine the structure of a hydrobromide salt, which was refined as a 2-component inversion twin. biosynth.com
While a definitive crystal structure of this compound is not available in the surveyed literature, the application of these advanced diffraction methods would be crucial for a complete structural elucidation, especially if phenomena like disorder or twinning are present.
**fundamental Molecular Interactions and Biochemical Mechanism Elucidation in Vitro, Non Clinical Focus **
Investigation of 1-Methyl-1-azaspiro[4.4]nonan-4-ol Interactions with Biological Macromolecules
While specific kinetic and thermodynamic data for the binding of this compound to enzymes or receptors are not extensively detailed in publicly available literature, the broader class of azaspiro compounds has been a subject of medicinal chemistry research.
Currently, there is a lack of specific published research detailing the kinetic and thermodynamic profile of this compound as an enzyme inhibitor. Research on structurally related spiro-compounds has often focused on receptor binding rather than direct enzyme inhibition.
The 1-azaspiro[4.4]nonane scaffold is a core component of molecules designed as agonists for nicotinic and muscarinic acetylcholine (B1216132) receptors. acs.org Studies on analogous spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, have revealed potent muscarinic activity. nih.gov For instance, systematic modifications of these related structures have led to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov While direct binding data for this compound is not available, the evaluation of related compounds provides a framework for its potential interactions. The affinity of such compounds is typically determined through competitive radioligand binding assays against various receptor subtypes.
Based on a comprehensive search of available scientific literature, there is currently no publicly accessible research detailing the use of biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF) to specifically probe the compound-target complex formation of This compound .
Therefore, the requested detailed research findings and data tables for section 7.4 cannot be provided at this time. Scientific investigation into the fundamental molecular interactions and biochemical mechanisms of this particular compound using the specified biophysical methods has not been published in the sources reviewed.
For future research, these techniques would be invaluable in elucidating the binding thermodynamics, kinetics, and stability of the interaction between This compound and its biological target(s). Such studies would provide critical insights into its mechanism of action at a molecular level.
**future Research Directions and Emerging Opportunities for 1 Methyl 1 Azaspiro 4.4 Nonan 4 Ol Research**
Design and Synthesis of Advanced Azaspirocyclic Architectures
The development of novel synthetic routes is crucial for expanding the chemical space around the 1-Methyl-1-azaspiro[4.4]nonan-4-ol core. Future efforts will likely focus on creating more complex and functionally diverse analogs to enhance target-specific interactions and fine-tune molecular properties.
Diversity-Oriented Synthesis: This strategy aims to rapidly generate a wide array of structurally distinct molecules from a common starting material. Applying diversity-oriented synthesis to the this compound framework could involve techniques like multicomponent reactions to produce libraries of novel derivatives. nih.gov For instance, a recent approach provided rapid access to various functionalized azaspirocycles, including pyrrolidines and piperidines, through methods like ring-closing metathesis and reductive amination, highlighting the potential for creating scaffolds of significant relevance for drug discovery. nih.gov
Radical Dearomatization: Recent advances in constructing spiro compounds through radical dearomatization offer powerful tools for synthesis. researchgate.net Techniques such as photocatalytic dearomative hydroarylation or metal-free cascade cyclizations could be adapted to build upon the azaspiro[4.4]nonane skeleton, introducing aromatic or heteroaromatic moieties to create sophisticated polycyclic systems. researchgate.net
Bioisosteric Replacement: In drug design, replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or pharmacokinetic profiles. Researchers recently replaced a phenylsulfonamide group with an azaspirocyclic moiety in a class of kinase inhibitors, which resulted in compounds capable of crossing the blood-brain barrier. nih.gov This demonstrates a promising strategy for modifying structures derived from this compound to enhance their therapeutic potential.
| Synthetic Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Diversity-Oriented Synthesis | Rapidly generates libraries of structurally diverse compounds from a common intermediate. | Creation of a wide range of analogs with varied substituents and ring sizes for screening. | nih.gov |
| Radical Dearomatization | Uses radical reactions to convert flat aromatic compounds into three-dimensional spirocyclic structures. | Introduction of complex spiro-fused rings to the azaspiro[4.4]nonane core. | researchgate.net |
| Bioisosteric Replacement | Substitution of a part of the molecule with a chemical group that retains similar properties. | Modification of the scaffold to improve properties like brain penetration or metabolic stability. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Molecular Properties
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery by predicting reaction outcomes and molecular properties. chemai.ioappliedclinicaltrialsonline.com
For this compound and its derivatives, ML models can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes and optimal reaction conditions. nih.gov This data-driven approach can significantly reduce the time and resources spent on empirical screening. nih.gov Furthermore, AI can develop intelligent algorithms that analyze vast amounts of data to provide rapid and accurate predictions for the formation of synthetic products. chemai.io
| AI/ML Application Area | Objective | Data Input Examples for this compound | Reference |
|---|---|---|---|
| Forward-Reaction Prediction | Predict the products and side products of a chemical reaction. | Starting materials, reagents, solvents, temperature. | nih.gov |
| Reactivity Prediction | Predict the reactivity of different combinations of reagents. | Molecular structures of reactants and catalysts. | mdpi.com |
| Property Prediction | Forecast physicochemical properties, biological activity, and toxicity. | Molecular descriptors, SMILES strings, in vitro assay data. | rpi.edu |
| Reaction Condition Optimization | Identify the optimal set of conditions (e.g., catalyst, solvent, temperature) for a reaction. | Historical reaction data including yields under various conditions. | nih.gov |
Exploration of Novel Catalytic Approaches for Spirocycle Construction
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic methods is a major opportunity for research on this compound. The focus is on enantioselective catalysis to control the three-dimensional arrangement of atoms, which is critical for biological activity.
Asymmetric Organocatalysis: This approach uses small, chiral organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. Organocatalysis has been successfully used to construct spirocyclic oxindoles and spiro-tetrahydroquinolines with high yields and excellent enantioselectivity. rsc.orgnih.gov These methods could be adapted to synthesize chiral derivatives of this compound.
Transition Metal Catalysis: Catalysts based on metals like palladium, copper, or rhodium are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions, for instance, have been used for the asymmetric functionalization and dearomatization of various substrates to create spirocycles. acs.org Applying such methods could enable the construction of highly complex and previously inaccessible analogs of this compound.
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under very mild conditions. researchgate.net Photocatalytic systems have been developed for the dearomative spirocyclization of various substrates, offering a green and efficient alternative to traditional methods for elaborating the azaspiro[4.4]nonane core. researchgate.net
| Catalytic Approach | Key Advantages | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity. | Enantioselective synthesis of specific stereoisomers. | rsc.orgnih.gov |
| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse bond formations. | Construction of complex analogs via C-H functionalization or annulation reactions. | acs.org |
| Photoredox Catalysis | Uses visible light, mild reaction conditions, environmentally friendly. | Access to novel spirocyclic structures via light-driven radical pathways. | researchgate.net |
Integration of Multiscale Modeling for Comprehensive Understanding of Compound Behavior
To fully understand and predict the behavior of this compound, from its molecular properties to its effects within a biological system, researchers are turning to multiscale modeling. This computational strategy integrates different models that operate at various temporal and spatial scales. frontiersin.orgresearchgate.net
The goal of multiscale modeling is to create a holistic picture, connecting atomic-level details to macroscopic outcomes. frontiersin.org For a molecule like this compound, this approach could bridge quantum mechanics, molecular dynamics, and systems biology to provide a deeper mechanistic understanding. nih.gov For example, modeling can link the formation of a tumor-induced capillary network at the nanometer scale to fluid flow and solute transport at the centimeter scale. mdpi.com This comprehensive view can inform the design of more effective therapeutic agents and identify potential drug targets that might otherwise be missed. frontiersin.org
| Modeling Scale | Methodology | Insights for this compound | Reference |
|---|---|---|---|
| Quantum Mechanical (Atomistic) | Density Functional Theory (DFT) | Electron distribution, reaction mechanisms, conformational stability. | frontiersin.org |
| Molecular (Protein-scale) | Molecular Dynamics (MD) Simulations | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | frontiersin.org |
| Cellular | Network Models, Systems Biology | Impact on signaling pathways and cellular networks. | researchgate.net |
| Tissue/Organism | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Prediction of absorption, distribution, metabolism, and excretion (ADME) profiles in a whole organism. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-1-azaspiro[4.4]nonan-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key steps include:
- Reductive amination : Use of sodium borohydride or hydrogen gas to reduce intermediates under controlled pH (6–8) and temperature (25–40°C) .
- Protecting group strategies : Employ tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines during cyclization .
- Optimization : Utilize factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield and minimize side products .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Compare coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to assign axial/equatorial substituents .
- X-ray crystallography : Resolve absolute configuration by analyzing crystal lattice parameters and electron density maps .
- Chiral chromatography : Use columns like Chiralpak® IA/IB with hexane-isopropanol gradients to separate enantiomers and validate purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (±2 ppm tolerance) .
- FTIR spectroscopy : Identify functional groups (e.g., hydroxyl stretch at 3200–3600 cm) and sp C-N bonds (1100–1250 cm) .
- UV-Vis spectroscopy : Detect conjugated systems (if present) and establish for quality control .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for reaction intermediates to predict regioselectivity in substitution reactions .
- Molecular docking : Screen against protein targets (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize in vitro assays .
- MD simulations : Analyze solvation effects and conformational stability in biological membranes (e.g., lipid bilayer penetration) .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., LogP variability)?
- Methodological Answer :
- Cross-validation : Measure LogP via shake-flask (direct partitioning) and HPLC-derived methods (using calibrated retention times) to identify systematic errors .
- Meta-analysis : Aggregate data from PubChem, NIST, and peer-reviewed studies to assess reproducibility and outlier sources (e.g., solvent impurities) .
- Standardized protocols : Adopt OECD guidelines for partition coefficient determination to ensure inter-laboratory consistency .
Q. How to design a robust bioactivity screening protocol for this compound?
- Methodological Answer :
- In vitro assays : Prioritize antimicrobial activity via broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Use 8-point serial dilutions (0.1–100 µM) to calculate IC/MIC values with nonlinear regression models (e.g., GraphPad Prism) .
- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) and MTT assays to assess selectivity indices .
Q. What methodologies mitigate risks in handling this compound given its potential toxicity?
- Methodological Answer :
- Safety protocols : Follow OSHA HCS guidelines:
- Use fume hoods for synthesis and handling to prevent inhalation .
- Wear nitrile gloves and chemical goggles to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic byproducts before incineration by certified vendors .
- Emergency response : Maintain 0.9% saline and activated charcoal for first-aid measures (e.g., accidental ingestion) .
Data Management and Reproducibility
Q. How can chemical software improve data integrity and experimental reproducibility?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives® to timestamp and encrypt raw data (e.g., spectra, chromatograms) .
- Cheminformatics tools : Leverage KNIME or Pipeline Pilot to automate QSAR modeling and batch-process structural data .
- Version control : Track procedural changes in synthesis protocols using Git repositories to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
